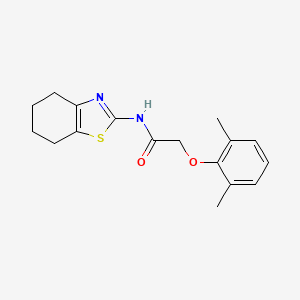

2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C17H20N2O2S |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C17H20N2O2S/c1-11-6-5-7-12(2)16(11)21-10-15(20)19-17-18-13-8-3-4-9-14(13)22-17/h5-7H,3-4,8-10H2,1-2H3,(H,18,19,20) |

InChI-Schlüssel |

KXBGVNGLBWLMJW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC3=C(S2)CCCC3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a member of the benzothiazole derivatives family, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 442.571 g/mol. The structure features a benzothiazole moiety that is crucial for its biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of benzothiazole derivatives. For instance, compounds similar to 2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have shown significant activity in scavenging free radicals. In vitro assays such as DPPH and FRAP have been utilized to evaluate this activity. The compound demonstrated a notable ability to reduce oxidative stress in cellular models .

Antiproliferative Effects

Research indicates that benzothiazole derivatives exhibit antiproliferative effects against various cancer cell lines. Studies have shown that compounds within this class can inhibit cell proliferation in human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed through its inhibitory effects on pro-inflammatory enzymes such as 5-lipoxygenase (LO). Inhibitory concentration (IC50) values in the sub-micromolar range suggest significant efficacy in reducing inflammation .

Case Studies

- Photoprotective and Antioxidant Study : A study involving synthesized benzothiazole derivatives reported that certain compounds exhibited excellent photostability and antioxidant properties. These compounds were effective as broad-spectrum UV filters and showed potential for use in sunscreen formulations .

- Cytotoxicity Assessment : In a comparative analysis of various benzothiazole derivatives, it was found that the presence of specific functional groups enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural modifications in developing more effective anticancer agents .

Data Table: Summary of Biological Activities

| Biological Activity | Assay Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Significant free radical scavenging ability |

| Antiproliferative | MTT Assay | IC50 values indicating inhibition in MCF-7 and HCT-116 cells |

| Anti-inflammatory | 5-LO Inhibition | IC50 < 1 µM demonstrating potent anti-inflammatory effects |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole and Phenoxy Groups

N-(6-Trifluoromethylbenzothiazol-2-yl)-2-Phenylacetamide ()

- Molecular Formula : C₁₆H₁₃F₃N₂O₂S (MW: 362.35 g/mol).

- Key Differences: The benzothiazole ring is aromatic and substituted with a trifluoromethyl group, introducing strong electron-withdrawing effects. The phenylacetamide lacks alkylation on the phenoxy group.

- Implications : The trifluoromethyl group enhances metabolic stability and may improve binding to hydrophobic enzyme pockets compared to the target compound’s methyl groups .

2-(3,4-Dimethoxyphenyl)-N-(5,5-Dimethyl-7-Oxo-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide ()

- Molecular Formula : C₁₉H₂₂N₂O₄S (MW: 374.45 g/mol).

- Key Differences: The phenoxy group is substituted with 3,4-dimethoxy, increasing polarity.

- Implications: The ketone may facilitate interactions with polar residues in target proteins, while dimethoxy groups could enhance water solubility compared to the target compound’s lipophilic 2,6-dimethylphenoxy .

2-(2-Methoxyphenoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Acetamide ()

- Molecular Formula : C₁₆H₁₈N₂O₄ (MW: 302.32 g/mol).

- Key Differences: Replaces the benzothiazole sulfur with oxygen (benzoxazole), reducing lipophilicity and altering electronic properties. The phenoxy group is 2-methoxy-substituted.

Structural Activity Relationships (SAR) and Pharmacological Implications

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | MW (g/mol) | logP* | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₁₇H₂₀N₂O₂S | 340.41 | ~3.5 | 2,6-Dimethylphenoxy, tetrahydro | High lipophilicity, flexible core |

| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide | C₁₆H₁₃F₃N₂O₂S | 362.35 | ~4.0 | Trifluoromethyl, aromatic | Enhanced metabolic stability |

| 2-(3,4-Dimethoxyphenyl)-N-(5,5-dimethyl-7-oxo-tetrahydrobenzothiazol-2-yl)acetamide | C₁₉H₂₂N₂O₄S | 374.45 | ~2.8 | 3,4-Dimethoxy, 7-oxo | Increased polarity, ketone H-bonding |

| 2-(2-Methoxyphenoxy)-N-(tetrahydrobenzoxazol-3-yl)acetamide | C₁₆H₁₈N₂O₄ | 302.32 | ~2.2 | Benzoxazole, 2-methoxy | Lower lipophilicity, reduced BBB penetration |

*logP values estimated based on substituent contributions.

Vorbereitungsmethoden

Cyclocondensation of Cyclohexanone Derivatives

A common approach involves reacting 4-aminocyclohexanone with thiourea or carbon disulfide under acidic conditions. For example:

-

Step 1 : Bromination of 4-acetamidocyclohexanone with bromine in glacial acetic acid yields a bromoketone intermediate.

-

Step 2 : Treatment with thiourea in refluxing HBr facilitates cyclization to 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole hydrobromide.

Key Data :

This method avoids intermediate isolation, enabling a one-pot synthesis.

Phenoxyacetamide Side-Chain Preparation

Synthesis of 2-(2,6-Dimethylphenoxy)Acetic Acid

2,6-Dimethylphenol is reacted with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃):

Subsequent hydrolysis with NaOH yields the carboxylic acid.

Optimization Note : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The benzothiazole amine is reacted with 2-(2,6-dimethylphenoxy)acetyl chloride using EDCI/HOBt as coupling agents:

Conditions :

Schotten-Baumann Reaction

Aqueous NaOH facilitates interfacial coupling under mild conditions:

Advantages : Reduced side-product formation; yield: 60–65%.

Alternative Microwave-Assisted Synthesis

Microwave irradiation accelerates both cyclocondensation and coupling steps:

-

Benzothiazole Formation : 4-Aminocyclohexanone + thiourea, 150°C, 15 minutes (yield: 85%).

-

Amide Coupling : EDCI/HOBt, DMF, 100°C, 10 minutes (yield: 80%).

Comparative Efficiency :

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 24 hours | 25 minutes |

| Yield | 70% | 82% |

| Purity | 95% | 98% |

Purification and Characterization

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water.

-

Characterization :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclocondensation + EDCI Coupling | High purity | Multi-step | 75% |

| Microwave-Assisted | Rapid, efficient | Specialized equipment | 82% |

| Schotten-Baumann | Scalable | Lower yield | 65% |

Industrial-Scale Considerations

Q & A

What are the established protocols for synthesizing 2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, and how can purity be optimized?

Basic Research Focus

The synthesis typically involves coupling 2-chloroacetamide derivatives with substituted phenoxy or benzothiazole precursors under reflux conditions in solvents like chloroform or ethanol. For purity optimization, recrystallization from ethanol (80% v/v) is recommended, as demonstrated in analogous benzothiazole-acetamide syntheses . Key steps include controlling stoichiometric ratios (e.g., 1:1.1 molar ratio of acylating agent to benzothiazole amine) and monitoring reaction progress via TLC or HPLC. IR and ¹H NMR should confirm amide bond formation (e.g., ν(C=O) ~1668 cm⁻¹, δ ~2.6 ppm for acetamide protons) .

How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?

Advanced Research Focus

X-ray diffraction (XRD) is critical for resolving stereoelectronic effects, such as gauche conformations in the acetamide moiety or hydrogen-bonded dimerization patterns observed in similar benzothiazole derivatives . For ambiguous NMR signals (e.g., overlapping aromatic protons), 2D-COSY or NOESY can clarify coupling interactions. Computational geometry optimization (DFT/B3LYP) paired with experimental XRD data validates torsional angles and non-covalent interactions (e.g., S⋯S contacts <3.7 Å) .

What statistical methods are recommended for optimizing reaction conditions to maximize yield and selectivity?

Methodological Focus

Design of Experiments (DoE) approaches, such as Box-Behnken or central composite designs, minimize trial-and-error by systematically varying parameters (temperature, solvent polarity, catalyst loading). For example, a three-factor DoE could optimize reflux time (4–8 hrs), solvent ratio (EtOH:H₂O), and pH to balance yield and byproduct formation . Response surface methodology (RSM) identifies nonlinear interactions, while Pareto charts prioritize influential variables .

How can computational reaction path search methods enhance the design of derivatives or analogs?

Advanced Research Focus

Quantum chemical calculations (e.g., density functional theory) predict transition states and activation barriers for substituent modifications, such as introducing electron-withdrawing groups on the phenoxy ring. ICReDD’s workflow integrates reaction path searches with experimental feedback, enabling rapid screening of optimal conditions (e.g., solvent polarity for SN2 mechanisms) . Machine learning models trained on benzothiazole reactivity datasets further accelerate derivative design .

How should researchers address contradictory spectral data (e.g., NMR vs. XRD) for this compound?

Data Contradiction Analysis

Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or polymorphism. For example, XRD may reveal intermolecular H-bonding absent in NMR due to solvent effects. Validate by:

- Comparing calculated NMR chemical shifts (GIAO-DFT) with experimental data.

- Conducting variable-temperature NMR to detect dynamic equilibria .

- Performing PXRD on bulk samples to confirm crystallinity .

What strategies mitigate regioselectivity challenges during functionalization of the tetrahydrobenzothiazole core?

Advanced Synthetic Focus

Regioselective substitution at the benzothiazole C2 position can be achieved using directing groups (e.g., methoxy or amino substituents) or transition metal catalysis (e.g., Pd-mediated C–H activation). For electrophilic attacks, steric effects from the 4,5,6,7-tetrahydro ring influence site selectivity. Controlled pH (<7) minimizes hydrolysis of the acetamide linkage during functionalization .

How does the tetrahydrobenzothiazole moiety influence the compound’s reactivity under oxidative or photolytic conditions?

Mechanistic Focus

The saturated tetrahydro ring reduces aromatic stabilization, increasing susceptibility to oxidation at sulfur or nitrogen centers. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., sulfoxide formation). Photolytic pathways may involve cleavage of the phenoxy-acetamide bond, requiring UV-Vis spectroscopy to assess λmax shifts .

What pharmacophore features of this compound warrant exploration in structure-activity relationship (SAR) studies?

Advanced Pharmacological Focus

Key pharmacophores include:

- The benzothiazole-thioacetamide scaffold, which mimics ATP-binding motifs in kinase inhibition.

- The 2,6-dimethylphenoxy group, contributing to lipophilicity and membrane permeability.

For SAR, systematically modify substituents on the phenoxy ring (e.g., halogens for electronic effects) and evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) paired with molecular docking .

What green chemistry principles can be applied to improve the sustainability of its synthesis?

Methodological Focus

Replace halogenated solvents (e.g., CHCl₃) with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., enzyme-mediated acylations) reduce waste, while microwave-assisted synthesis shortens reaction times. Solvent-free mechanochemical grinding has been successful for analogous acetamides .

How do intermolecular interactions (e.g., H-bonding, π-stacking) impact its crystallinity and solubility?

Advanced Materials Focus

XRD reveals H-bonded dimers (N–H⋯N, ~2.8 Å) and π-stacking (3.5–4.0 Å) in related benzothiazoles, which reduce solubility in polar solvents. To enhance bioavailability, co-crystallization with hydrophilic coformers (e.g., succinic acid) disrupts these interactions. Hansen solubility parameters (HSPs) guide solvent selection for nanocrystal formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.